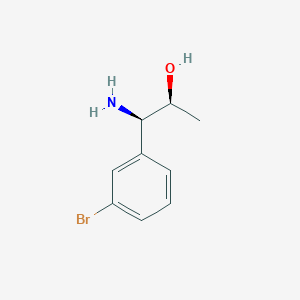

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL is C₉H₁₂BrNO , with a molar mass of 230.10 g/mol . The compound features a propan-2-ol backbone substituted at the first carbon with both a 3-bromophenyl group and an amino group. The stereochemical designation (1R,2S) indicates the spatial arrangement: the amino group occupies the R-configuration at C1, while the hydroxyl group adopts the S-configuration at C2.

The 3-bromophenyl substituent introduces steric and electronic effects that influence reactivity. Compared to its 2- and 4-bromophenyl isomers, the meta bromine position reduces symmetry, impacting crystal packing and intermolecular interactions. The amino and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing the gauche conformation of the propanol chain.

Table 1: Comparative Analysis of Bromophenyl Isomers

| Isomer | Bromine Position | Molecular Symmetry | Hydrogen Bonding Potential |

|---|---|---|---|

| (1R,2S)-3-bromo | Meta | Low | High |

| (1R,2S)-2-bromo | Ortho | Moderate | Moderate |

| (1R,2S)-4-bromo | Para | High | Low |

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(3-bromophenyl)propan-2-ol |

InChI |

InChI=1S/C9H12BrNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9-/m0/s1 |

InChI Key |

PAGDUQZADLZDNJ-RCOVLWMOSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC(=CC=C1)Br)N)O |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Br)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and a chiral amine.

Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to the corresponding alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1R,2S) enantiomer.

Amination: The chiral alcohol is then reacted with an amine source, such as ammonia or an amine derivative, under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL may involve more efficient and scalable methods, such as:

Enzymatic Resolution: Using enzymes to selectively convert one enantiomer in a racemic mixture to a different compound, leaving the desired enantiomer.

Asymmetric Synthesis: Employing chiral catalysts or reagents to directly synthesize the desired enantiomer with high enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), under suitable conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: H2/Pd-C, NaBH4, LiAlH4

Substitution: NaOH, KOH, ROH

Major Products Formed

Oxidation: Corresponding ketone or aldehyde

Reduction: Corresponding amine

Substitution: Corresponding substituted product

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL has diverse applications in scientific research, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-bromophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bromophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

Stereochemical Considerations

Stereochemistry significantly influences biological activity and synthetic routes:

- The (1R,2S) configuration of the target compound distinguishes it from analogs like (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL and (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-OL .

- Stereoselective synthesis methods, such as those involving boronic acid couplings or enzymatic resolutions, are critical for obtaining enantiopure forms .

Physicochemical and Application Data

Gaps in Data :

- Experimental physicochemical data (e.g., melting/boiling points) are largely unavailable for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.